molecular formula C11H13N3O B6499295 1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole CAS No. 1498694-47-5

1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole

Cat. No.: B6499295
CAS No.: 1498694-47-5
M. Wt: 203.24 g/mol
InChI Key: XNWDUTNAUYVPJW-UHFFFAOYSA-N
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Description

1-Methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position-1 with a methyl group and at position-5 with a (2-methylphenoxy)methyl moiety. The 1,2,4-triazole scaffold is renowned for its versatility in medicinal chemistry and materials science due to its ability to engage in hydrogen bonding and π-π interactions, which influence both reactivity and biological activity .

Properties

IUPAC Name

1-methyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-9-5-3-4-6-10(9)15-7-11-12-8-13-14(11)2/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWDUTNAUYVPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole typically involves the reaction of 1-methyl-1H-1,2,4-triazole with 2-methylphenoxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction may produce triazole alcohols .

Scientific Research Applications

1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity and Electronic Properties

Compound Position-1 Substituent Position-5 Substituent Reactivity/Stability Observations Reference
1-Methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole Methyl (2-Methylphenoxy)methyl Stabilized by N-4 inductive effects; potential for directed metallation at position-5 or methylene group
1-(Dimethylthio)methyl-1H-1,2,4-triazole Dimethylthio None α-Methylation due to doubly stabilized anion
3-Amino-1-methyl-5-methylthio-1,2,4-triazole Methyl Methylthio Enhanced nucleophilicity at position-3 due to amino group
1-(4-Chlorophenyl)-3-(2-propynyloxy)-5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole 4-Chlorophenyl 2-(Trifluoromethyl)phenyl High electronegativity improves metabolic stability

Key Observations :

  • The methyl group at position-1 in the target compound facilitates lithiation at position-5 or the methylene group, similar to 1-methylthiomethyl analogs .
  • Compared to halogenated or sulfonated derivatives (e.g., COX-2 inhibitors in ), the 2-methylphenoxy group lacks strong electron-withdrawing effects, which may reduce binding affinity to enzymatic targets.

Key Observations :

  • The absence of a sulfonyl or halogen substituent in the target compound likely limits its COX-2 inhibitory or antimicrobial potency compared to specialized derivatives .
  • The (2-methylphenoxy)methyl group may improve lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, chloromethylation of 1-methyl-1H-1,2,4-triazole using formaldehyde and hydrochloric acid under controlled pH (4–6) and temperature (60–80°C) is a viable route . Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity, while nuclear magnetic resonance (NMR) spectroscopy confirms the final structure . Adjusting stoichiometry and solvent polarity (e.g., DMSO vs. ethanol) can minimize byproducts and improve yields.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : High-resolution NMR (¹H and ¹³C) is critical for verifying substitution patterns on the triazole ring and phenoxy group . Infrared (IR) spectroscopy identifies functional groups like C-N and C-O bonds . Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) by quantifying residual reactants .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the synthesis of this triazole derivative?

  • Methodological Answer : Byproduct formation often arises from competing alkylation or oxidation pathways. Optimizing pH (using buffered conditions) and temperature gradients during chloromethylation reduces side reactions . Employing protecting groups for the triazole ring (e.g., benzyl or tert-butyl) minimizes undesired substitutions . Kinetic studies via gas chromatography (GC) or in-situ IR spectroscopy help identify rate-limiting steps, enabling precise control of reagent addition rates .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies on similar triazole derivatives?

  • Methodological Answer : Contradictions in biological data (e.g., antimicrobial vs. cytotoxic effects) require systematic structure-activity relationship (SAR) analysis. For example, substituting the 2-methylphenoxy group with electron-withdrawing groups (e.g., -Cl) enhances antimicrobial activity but may reduce solubility, affecting bioavailability . Comparative assays under standardized conditions (e.g., MIC testing for antimicrobial activity) and molecular docking studies clarify target-specific interactions . Meta-analyses of published datasets using tools like Principal Component Analysis (PCA) can isolate confounding variables (e.g., assay protocols) .

Q. How does the substitution pattern on the triazole ring influence the compound's interaction with biological targets?

  • Methodological Answer : The 1-methyl group enhances metabolic stability by blocking oxidation at the N1 position, while the (2-methylphenoxy)methyl side chain modulates lipophilicity and membrane permeability . For instance, replacing the phenoxy group with a thiophene moiety alters π-π stacking interactions with enzyme active sites, as shown in antitumor studies of similar triazole-thiophene hybrids . Free energy perturbation (FEP) calculations or isothermal titration calorimetry (ITC) quantify binding affinities to validate hypotheses .

Data Analysis and Experimental Design

Q. What computational methods are recommended for predicting the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with redox stability . Molecular dynamics (MD) simulations assess solvation effects and diffusion coefficients in biological matrices . Software like COSMO-RS estimates logP values to guide solvent selection for recrystallization .

Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Using polarizable continuum models (PCM) in DFT-NMR calculations improves agreement with experimental data . Variable-temperature NMR experiments identify dynamic processes (e.g., ring puckering) that shift resonance peaks . Cross-validation with solid-state NMR or cryogenic crystallography resolves ambiguities .

Biological Activity Evaluation

Q. What in vitro assays are suitable for evaluating the antifungal potential of this compound?

  • Methodological Answer : Broth microdilution assays (CLSI M38 protocol) determine minimum inhibitory concentrations (MICs) against Candida spp. and Aspergillus strains . Time-kill kinetics assess fungicidal vs. fungistatic behavior. Synergy studies with fluconazole (checkerboard assay) identify combinatorial effects . Cytotoxicity counter-screens (e.g., MTT assay on mammalian cells) ensure selectivity .

Q. How can the pharmacokinetic profile of this compound be improved for preclinical testing?

  • Methodological Answer : Prodrug strategies (e.g., esterification of the phenoxy group) enhance oral bioavailability . Microsomal stability assays (human liver microsomes) identify metabolic hotspots for deuterium exchange or fluorination . Nanocrystal formulations or lipid-based carriers improve aqueous solubility, as demonstrated for similar triazole derivatives .

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